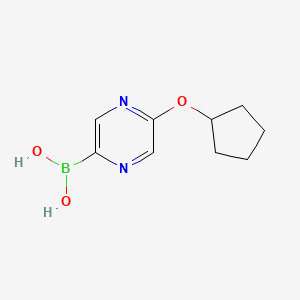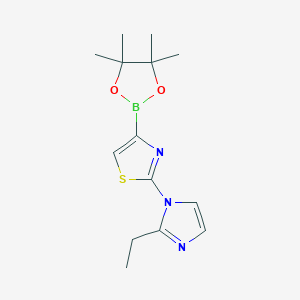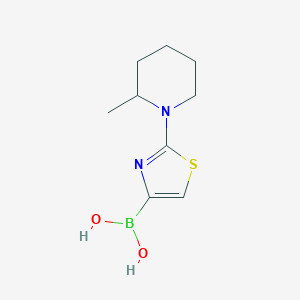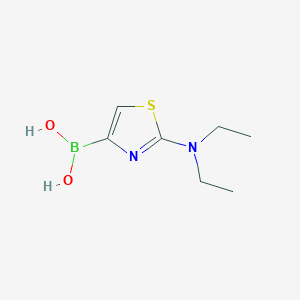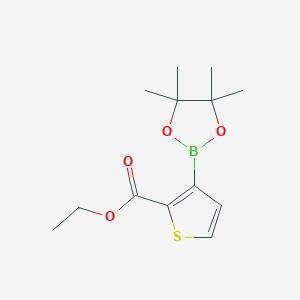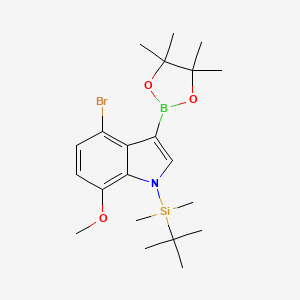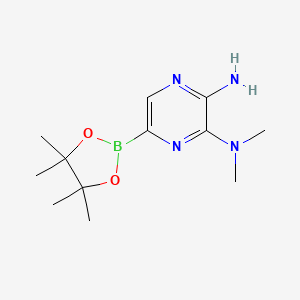![molecular formula C16H16BNO4S B6416347 2-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-indole-3-boronic acid CAS No. 1264155-72-7](/img/structure/B6416347.png)
2-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-indole-3-boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-indole-3-boronic acid, also known as MMPB-IA, is a novel boronic acid-based indole derivative that has recently been developed for use in synthetic organic chemistry. MMPB-IA is a versatile reagent, with applications ranging from the synthesis of complex molecules to the study of biological systems.
Aplicaciones Científicas De Investigación
2-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-indole-3-boronic acid has been widely used in scientific research for a variety of applications. It has been used in the synthesis of various small molecules, including natural products, peptides, and carbohydrates. It has also been used to study the binding of molecules to receptors, as well as to study the structure and function of proteins. In addition, this compound has been used to study the effects of various drugs on biological systems.
Mecanismo De Acción
Target of Action
Similar compounds have been known to target enzymes like h+/k+ atpase and carbonic anhydrase (ca) in the gastric mucosa . These enzymes play a crucial role in the production of gastric acid, making them potential targets for anti-ulcer drugs .
Mode of Action
Compounds with similar structures have been shown to inhibit the activity of h+/k+ atpase and ca in the gastric mucosa . This inhibition could potentially reduce the production of gastric acid, thereby providing relief from conditions like gastric ulcers .
Biochemical Pathways
It’s worth noting that the inhibition of h+/k+ atpase and ca can disrupt the normal functioning of the gastric acid production pathway . This disruption could lead to a decrease in gastric acid production, potentially providing relief from gastric ulcers .
Pharmacokinetics
Similar compounds have been used in organic synthesis, suggesting that they may have desirable pharmacokinetic properties .
Result of Action
The inhibition of h+/k+ atpase and ca could potentially lead to a decrease in gastric acid production, which could provide relief from conditions like gastric ulcers .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-indole-3-boronic acid has several advantages for laboratory experiments. It is a relatively inexpensive reagent, and it is also easy to synthesize. In addition, it is highly soluble in a variety of solvents, making it suitable for use in a variety of laboratory settings. However, this compound has some limitations. It can react with molecules containing vicinal hydroxyl groups, which can lead to the formation of unwanted side products. In addition, it can react with other molecules, such as proteins, which can lead to the formation of complexes that are difficult to separate.
Direcciones Futuras
There are several potential future directions for the use of 2-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-indole-3-boronic acid. It could be used in the development of novel drugs, as it has been shown to inhibit the binding of certain drugs to their target receptors. It could also be used in the synthesis of complex molecules, as it has been shown to be a versatile reagent for the synthesis of various small molecules. In addition, it could be used to study the structure and function of proteins, as it has been shown to interact with various receptors. Finally, it could be used to study the effects of various drugs on biological systems, as it has been shown to bind to various molecules.
Métodos De Síntesis
2-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-indole-3-boronic acid is synthesized through a two-step method, beginning with the reaction of 4-methylphenylsulfonyl chloride and indole-3-boronic acid in the presence of a base. The resulting intermediate is then reacted with 2-methyl-1-iodoethane to form this compound. This method has been shown to be efficient and cost-effective, with yields of up to 95%.
Propiedades
IUPAC Name |
[2-methyl-1-(4-methylphenyl)sulfonylindol-3-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BNO4S/c1-11-7-9-13(10-8-11)23(21,22)18-12(2)16(17(19)20)14-5-3-4-6-15(14)18/h3-10,19-20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDCAENQCHBRFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N(C2=CC=CC=C12)S(=O)(=O)C3=CC=C(C=C3)C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

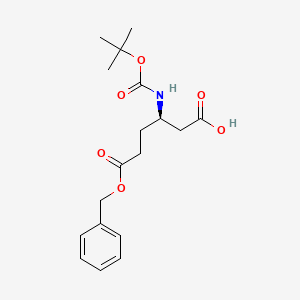
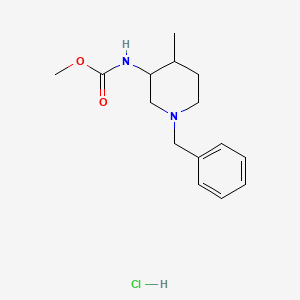
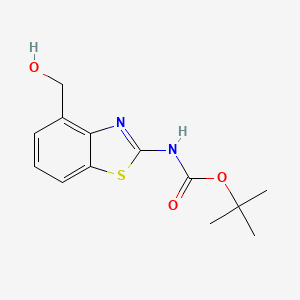
![2-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde](/img/structure/B6416280.png)
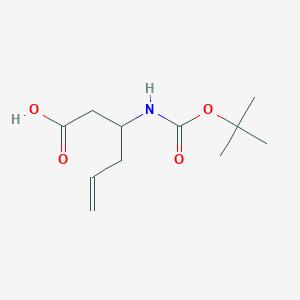
![3-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde](/img/structure/B6416296.png)
